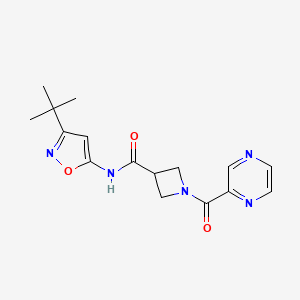
N-(3-TERT-BUTYL-1,2-OXAZOL-5-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-TERT-BUTYL-1,2-OXAZOL-5-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
The exact mass of the compound N-(3-(tert-butyl)isoxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a novel compound that belongs to the family of oxazole and pyrazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | Not available |
| Molecular Formula | C17H25N5O |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)(C)C1=CC(=NO1)C(=O)N2C(=CC=N2)C(=O)N(C)C |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The oxazole and pyrazine moieties in its structure contribute to its ability to modulate biological processes, potentially leading to therapeutic effects such as:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, reducing the progression of diseases such as cancer.
- Receptor Modulation: It may interact with specific receptors, altering signal transduction pathways that affect cellular responses.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related oxazole derivatives have shown selective antibacterial properties against Gram-positive bacteria. The minimal inhibitory concentrations (MICs) for these compounds vary significantly based on structural modifications.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Isoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HepG2 (Liver) | 25 |
These findings indicate that the compound could be a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This could position this compound as a therapeutic agent for inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antibacterial Screening: A study screened various isoxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with electron-donating substituents exhibited enhanced activity (Kakkar et al., 2019).
- Anticancer Efficacy: Research by Zhang et al. (2020) demonstrated that certain isoxazole derivatives induced apoptosis in MCF-7 cells through mitochondrial pathways.
- Inflammation Models: In vivo studies showed that related compounds reduced paw edema in rat models, suggesting their potential use in treating inflammatory conditions (Sattar et al., 2020).
科学研究应用
- Horner-Wadsworth–Emmons Reaction : This method involves the reaction of phosphonate esters with aldehydes or ketones to form alkenes, which can then undergo further transformations to yield the target compound.
- Aza-Michael Addition : This reaction allows for the introduction of nitrogen-containing groups into the azetidine framework, enhancing its biological properties.
- Cross-Coupling Reactions : Utilizing Suzuki–Miyaura cross-coupling techniques can facilitate the introduction of various substituents on the azetidine ring, allowing for the diversification of derivatives with potentially improved activities .
Biological Activities
- Anticancer Activity : Preliminary studies indicate that derivatives of azetidine compounds show promising anticancer properties by inhibiting specific pathways involved in tumor growth.
- Antimicrobial Properties : The structural components contribute to its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways, which could be useful in treating metabolic disorders .
Research Applications
Medicinal Chemistry
属性
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-16(2,3)12-6-13(24-20-12)19-14(22)10-8-21(9-10)15(23)11-7-17-4-5-18-11/h4-7,10H,8-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHHEJPTGMRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














